molecular formula C8H17N B14592244 N,2-Dimethyl-N-propylprop-2-en-1-amine CAS No. 61308-11-0

N,2-Dimethyl-N-propylprop-2-en-1-amine

Cat. No.: B14592244
CAS No.: 61308-11-0
M. Wt: 127.23 g/mol
InChI Key: GHGKECXERCQRRK-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-propylprop-2-en-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a prop-2-en-1-amine backbone with N,2-dimethyl and N-propyl substitutions, making it a tertiary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N-propylprop-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of secondary amines. For instance, N-methylprop-2-en-1-amine can be reacted with propyl halides under basic conditions to yield the desired compound. Another method involves reductive amination, where a ketone or aldehyde is reacted with a secondary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-propylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or amides.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed

    Oxidation: Amides, oxides

    Reduction: Simpler amines, hydrocarbons

    Substitution: Alkylated or sulfonated derivatives

Scientific Research Applications

N,2-Dimethyl-N-propylprop-2-en-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex amines and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-propylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpropylamine: A simpler tertiary amine with similar alkyl substitutions.

    N,N-Dimethyl-2-propanamine: Another tertiary amine with a different alkyl group arrangement.

    N,N-Diethylpropylamine: A related compound with ethyl groups instead of methyl groups.

Uniqueness

N,2-Dimethyl-N-propylprop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

61308-11-0

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N,2-dimethyl-N-propylprop-2-en-1-amine

InChI

InChI=1S/C8H17N/c1-5-6-9(4)7-8(2)3/h2,5-7H2,1,3-4H3

InChI Key

GHGKECXERCQRRK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CC(=C)C

Origin of Product

United States

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